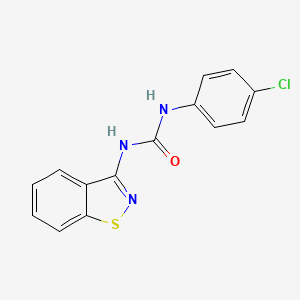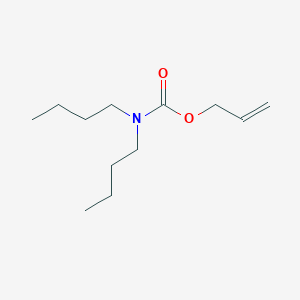
Carbamic acid, dibutyl-, 2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dibutyl-, 2-propenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, dibutyl-, 2-propenyl ester can be synthesized through the reaction of carbamic acid derivatives with alcohols. One common method involves the reaction of dibutylcarbamic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps, such as distillation or crystallization, to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dibutyl-, 2-propenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbamic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamic acid and 2-propenyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Carbamic acid, dibutyl-, 2-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, dibutyl-, 2-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release carbamic acid, which may then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Carbamic acid, dibutyl-, 2-propenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with different chemical properties and applications.
Ethyl carbamate: Another ester with distinct uses in the food and beverage industry.
Butyl carbamate: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
CAS No. |
106775-55-7 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
prop-2-enyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h6H,3-5,7-11H2,1-2H3 |
InChI Key |
TYLBQZMDLJZFPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


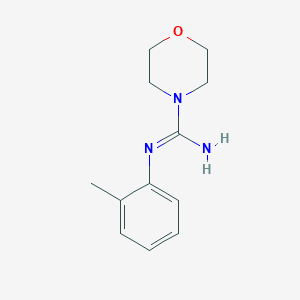


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
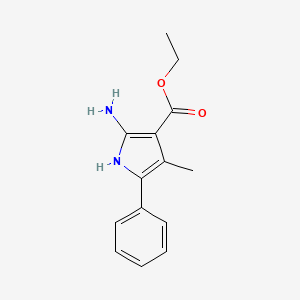
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
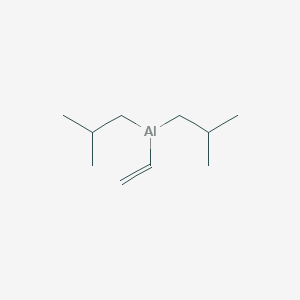
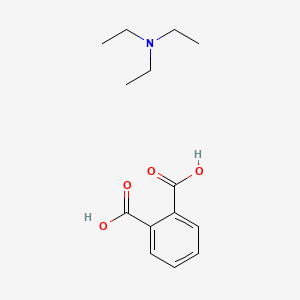

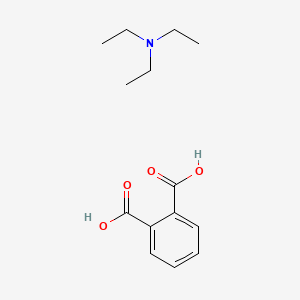
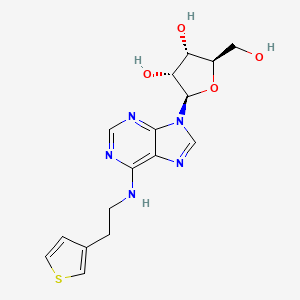
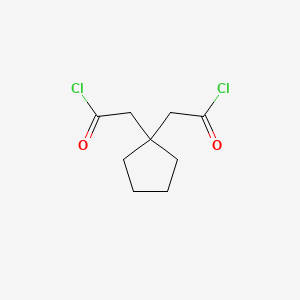
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
